molecular formula C19H23N7O3S B2427023 N-(3-methyl-4-(N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)sulfamoyl)phenyl)acetamide CAS No. 2319851-26-6

N-(3-methyl-4-(N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2427023
CAS No.: 2319851-26-6
M. Wt: 429.5
InChI Key: WPRJWSWHWQIPQV-UHFFFAOYSA-N
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Description

N-(3-methyl-4-(N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H23N7O3S and its molecular weight is 429.5. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

N-[3-methyl-4-[methyl-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O3S/c1-12-9-15(20-14(3)27)5-6-17(12)30(28,29)24(4)16-10-25(11-16)19-8-7-18-22-21-13(2)26(18)23-19/h5-9,16H,10-11H2,1-4H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRJWSWHWQIPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methyl-4-(N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a unique structure characterized by a triazole ring and a pyridazine moiety. Its molecular formula is C18H24N6O2SC_{18}H_{24}N_6O_2S, with a molecular weight of approximately 396.5 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi. Studies have demonstrated that modifications in the triazole structure can enhance antimicrobial potency, indicating that this compound may possess similar properties due to its structural components .

Antiparasitic Activity

The compound's structural similarity to known antiparasitic agents suggests potential efficacy against protozoan parasites such as Leishmania spp. In vitro studies have shown that similar triazole-containing compounds inhibit the growth of Leishmania species with selectivity indices exceeding those of traditional treatments like Glucantime . The mechanism of action is thought to involve interference with parasite metabolism and enzyme inhibition, particularly affecting superoxide dismutase (SOD) enzymes .

Anticancer Potential

Triazole derivatives have been extensively studied for their anticancer properties. Research has indicated that modifications in the triazole structure can lead to selective inhibition of cancer cell proliferation. For example, compounds with similar scaffolds have been shown to induce apoptosis in various cancer cell lines while exhibiting low toxicity to normal cells . this compound may thus be explored for its potential as an anticancer agent.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in parasite survival and cancer cell metabolism.
  • DNA Interaction : The ability of triazole derivatives to intercalate into DNA has been proposed as a mechanism for their anticancer activity .
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate ROS levels within cells, leading to oxidative stress and subsequent cell death in pathogens and cancer cells alike .

Case Studies

Recent studies on related triazole compounds provide insights into the potential applications of this compound:

StudyFindings
Leishmanicidal Activity Compounds showed higher selectivity indices than Glucantime against Leishmania spp., indicating potential for treating leishmaniasis .
Anticancer Properties Triazole derivatives demonstrated significant cytotoxicity against cancer cell lines with minimal effects on normal cells .
Antimicrobial Efficacy Structural modifications led to enhanced activity against resistant bacterial strains .

Scientific Research Applications

Anticancer Activity

The compound's structural features suggest potential anticancer properties, particularly through its interaction with c-Met kinases. Similar compounds with triazolo-pyridazine scaffolds have shown significant inhibition of c-Met in cancer cell lines, indicating that derivatives of this compound could be evaluated for similar activity. For instance, the compound PF-04217903, which shares structural similarities, has been identified as a preclinical candidate for treating various cancers including non-small cell lung cancer and renal cell carcinoma .

Antimicrobial Properties

Compounds containing the 1,2,4-triazole moiety have demonstrated a broad spectrum of antimicrobial activities. Research indicates that derivatives of 1,2,4-triazoles exhibit potent antibacterial and antifungal effects against various pathogens such as Staphylococcus aureus and Escherichia coli. The specific triazolo-pyridazine structure may enhance these activities due to unique interactions with microbial targets .

Neuroprotective Effects

There is emerging evidence that triazole derivatives can exhibit neuroprotective effects. Compounds similar to N-(3-methyl-4-(N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)sulfamoyl)phenyl)acetamide have been studied for their ability to modulate neuroinflammatory processes and may offer therapeutic potential in neurodegenerative diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Research has shown that modifications at specific positions on the triazole or pyridazine rings can significantly influence biological activity:

Modification Effect on Activity
Substitution at position 6 of the triazole ringEnhances anticancer activity against c-Met kinases
Electron-withdrawing groups on the phenyl ringIncreases antibacterial potency against Gram-positive bacteria
Alterations in the acetamide side chainAffects neuroprotective properties

These findings underline the importance of systematic SAR studies to identify optimal configurations for desired therapeutic effects .

Case Study: Anticancer Screening

In a recent study focusing on triazolo-pyridazine derivatives, several compounds were screened for their efficacy against cancer cell lines. One derivative demonstrated an IC50 value of 0.005 µM against c-Met kinases, suggesting strong potential for further development into a therapeutic agent .

Case Study: Antimicrobial Testing

A series of synthesized compounds based on the 1,2,4-triazole framework were tested against various bacterial strains. Results indicated that specific modifications led to enhanced activity against resistant strains of E. coli, showcasing the potential for developing new antibiotics derived from this chemical structure .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis of structurally analogous heterocyclic compounds often involves multi-step reactions. For example, a common approach includes refluxing intermediates with methanol in the presence of H₂SO₄, followed by recrystallization from ethanol (e.g., 4 hours under steam bath conditions) . Catalysts like pyridine and Zeolite (Y-H) have been used to enhance reaction efficiency in similar acetamide derivatives, achieving yields >75% after 5 hours at 150°C . Optimization may involve adjusting solvent polarity, catalyst loading, or temperature gradients to minimize side products.

Q. How is structural characterization performed, and what analytical techniques are critical for confirming the molecular framework?

Key techniques include:

  • ¹H NMR : To verify proton environments and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : For molecular weight confirmation (e.g., calculated vs. observed m/z values within ±2 ppm error).
  • X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for related pyridazine derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Standard assays include:

  • Antiproliferative activity : MTT assays against cancer cell lines (e.g., IC₅₀ determination) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP-competitive binding protocols .
  • Antimicrobial screening : Agar diffusion assays with Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity or metabolic stability?

  • Substituent variation : Replace the methyl group on the triazolo-pyridazine core with bulkier groups (e.g., trifluoromethyl) to enhance lipophilicity and binding pocket interactions .
  • Bioisosteric replacement : Substitute the sulfamoyl group with phosphonate or sulfone moieties to modulate solubility and metabolic stability .
  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes against target proteins like kinases .

Q. How can contradictory data in biological activity across studies be resolved?

  • Dose-response validation : Replicate assays using standardized protocols (e.g., fixed incubation times, serum-free media) to eliminate batch variability .
  • Off-target profiling : Screen against a broader panel of receptors/enzymes to identify polypharmacology effects .
  • Metabolite analysis : Use LC-MS to detect degradation products or active metabolites that may influence observed activity .

Q. What experimental designs are recommended for assessing environmental or metabolic stability?

  • Forced degradation studies : Expose the compound to extreme pH, heat, or UV light, followed by HPLC monitoring .
  • Microsomal stability assays : Use liver microsomes (human/rat) to quantify metabolic half-life (t₁/₂) via LC-MS/MS .
  • Ecotoxicology testing : Follow OECD guidelines for acute toxicity in model organisms (e.g., Daphnia magna) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
CyclizationMethanol, H₂SO₄, reflux (4 h)65–70
CatalysisPyridine/Zeolite (Y-H), 150°C78–82
RecrystallizationEthanol, slow cooling90–95

Q. Table 2: Biological Activity Benchmarks

Assay TypeTargetIC₅₀/EC₅₀ (µM)Reference
AntiproliferativeHeLa cells12.3 ± 1.5
Kinase inhibitionEGFR0.45 ± 0.07
AntibacterialS. aureus25.8 ± 3.2

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